(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one
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Overview
Description
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one is an organic compound that features a furan ring substituted with a methyl group, an aniline ring substituted with a trifluoromethyl group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the aniline ring: The aniline ring can be synthesized through nitration of benzene followed by reduction of the nitro group.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide.
Formation of the butenone moiety: The butenone moiety can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methyl ether moiety.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
Uniqueness
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-10(8-14(21)15-7-6-11(2)22-15)20-13-5-3-4-12(9-13)16(17,18)19/h3-9,20H,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJIYLTGBWBNL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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